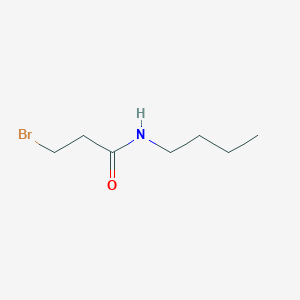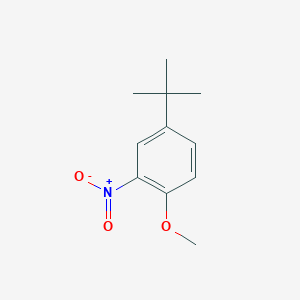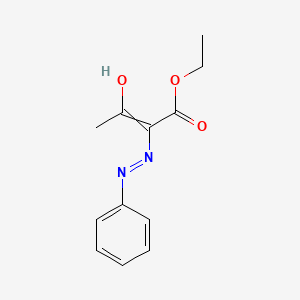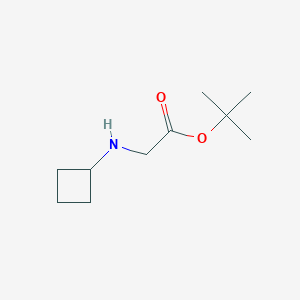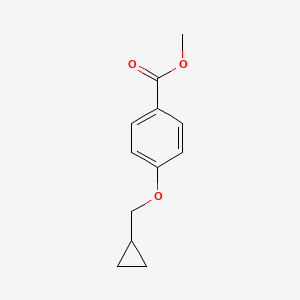![molecular formula C12H10N2 B8773787 4-[(1-Pyrrolyl)methyl]benzonitrile](/img/structure/B8773787.png)
4-[(1-Pyrrolyl)methyl]benzonitrile
描述
4-[(1-Pyrrolyl)methyl]benzonitrile: is an organic compound that features a pyrrole ring substituted with a 4-cyanobenzyl group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-[(1-Pyrrolyl)methyl]benzonitrile typically begins with 4-cyanobenzyl bromide and pyrrole.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions. A common base used is potassium carbonate (K2CO3).
Procedure: The 4-cyanobenzyl bromide is added to a solution of pyrrole and potassium carbonate in DMF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions:
Substitution Reactions: 4-[(1-Pyrrolyl)methyl]benzonitrile can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Cyclization Reactions: The pyrrole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include N-substituted pyrroles or benzyl derivatives.
Oxidation Products: Oxidation can lead to the formation of carbonyl-containing compounds.
Reduction Products: Reduction typically yields the corresponding amines or alcohols.
科学研究应用
Chemistry:
Synthetic Intermediates: 4-[(1-Pyrrolyl)methyl]benzonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Drug Development: It serves as a scaffold for the development of new therapeutic agents.
Industry:
Materials Science: this compound is explored for its potential use in the development of novel materials, including polymers and electronic devices.
作用机制
The mechanism by which 4-[(1-Pyrrolyl)methyl]benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
N-(4-cyanobenzyl)-1H-indole: Similar in structure but contains an indole ring instead of a pyrrole ring.
N-(4-cyanobenzyl)-1H-imidazole: Contains an imidazole ring, offering different chemical properties and reactivity.
Uniqueness: 4-[(1-Pyrrolyl)methyl]benzonitrile is unique due to its specific combination of a pyrrole ring and a 4-cyanobenzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
4-(pyrrol-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H10N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h1-8H,10H2 |
InChI 键 |
PHDOLBTZSIIYSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
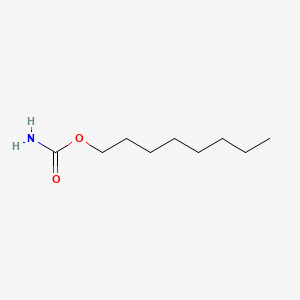
![2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE](/img/structure/B8773718.png)
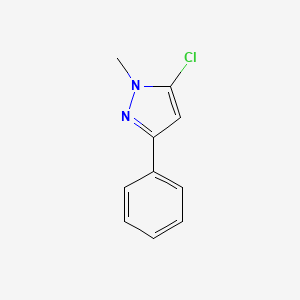

![1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8773734.png)
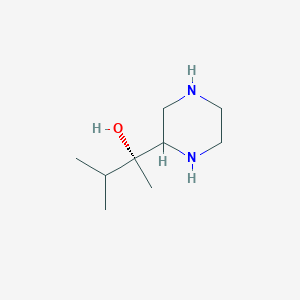
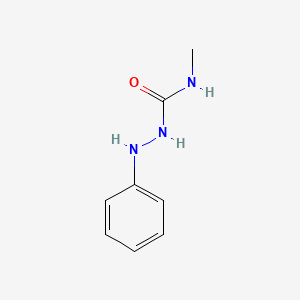
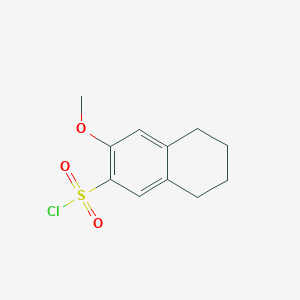
![1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl-](/img/structure/B8773766.png)
